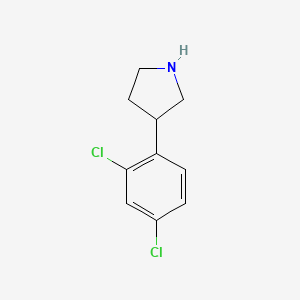![molecular formula C9H12O4 B1403163 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one CAS No. 115215-91-3](/img/structure/B1403163.png)
7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds like “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” has been reported . They were synthesized via a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies . For instance, the structure of “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” was analyzed using PMR spectrum .
Chemical Reactions Analysis
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . The structure–activity relationship was explored through the introduction of spirocyclic scaffolds .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-” have been reported .
Wissenschaftliche Forschungsanwendungen
Role in Pheromone Synthesis and Insect Communication
7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one and its derivatives, known as spiroacetals, are significant in the realm of entomology. Spiroacetals are integral components of insect secretions, particularly pheromones, facilitating crucial communication among species. For instance, certain spiroacetals function as aggregation pheromones in bark beetles or as repellents in other insect species. The study by Francke and Kitching (2001) extensively discusses the structures, distribution, and biosynthetic pathways of these compounds, emphasizing their ecological significance in insect behavior and interaction (Francke & Kitching, 2001).
Synthesis and Structural Analysis
The versatility of 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one as a bifunctional synthetic intermediate is well-documented. It serves as a crucial precursor in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Notably, Feng-bao (2006) elaborates on the optimized synthetic processes for this compound, underlining its industrial significance (Zhang Feng-bao, 2006). Additionally, the work by Josef et al. (2006) provides insight into the structural determination of specific isomers derived from 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one, underscoring the compound's relevance in structural and synthetic chemistry (K. Josef et al., 2006).
Application in Material Science
In the context of material science, derivatives of 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one find application in the development of novel materials. For example, Kurniawan et al. (2017) explore the synthesis of novel compounds from oleic acid, potentially serving as biolubricants, indicating the compound's utility in developing sustainable and environmentally friendly materials (Y. S. Kurniawan et al., 2017).
Crystallography and Structural Studies
The compound and its derivatives also play a pivotal role in crystallography and structural studies. Jiang and Zeng (2016) present the synthesis and crystal structure analysis of oxaspirocyclic compounds, providing valuable insights into molecular interactions and structural configurations (Jinhe Jiang & Wulan Zeng, 2016).
Zukünftige Richtungen
Future research directions could include further structural modifications to develop potential imaging agents for σ1 receptors , and the development of selective dual TYK2/JAK inhibitors as clinical candidates . Additionally, Pd-catalyzed decarboxylative strategies for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones have been reported, suggesting potential future directions for the synthesis of related compounds .
Eigenschaften
IUPAC Name |
7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYTFNTGDQSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=CO)C1=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)
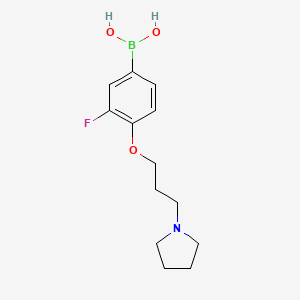
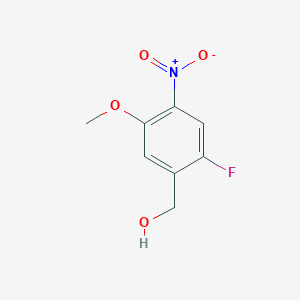
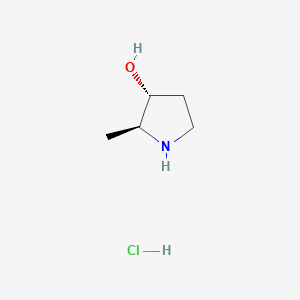
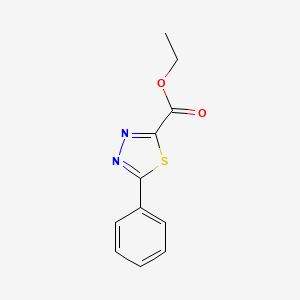
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)
![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)
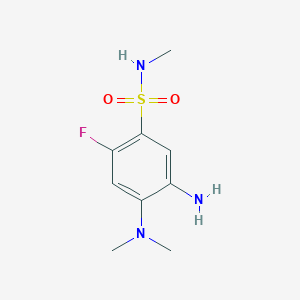
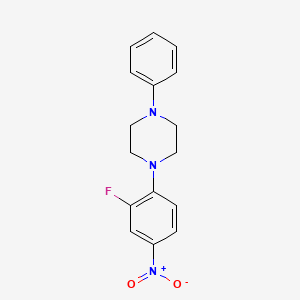
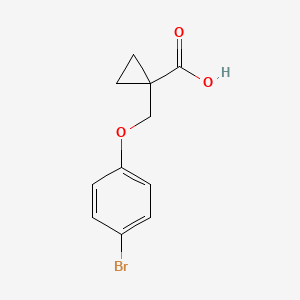
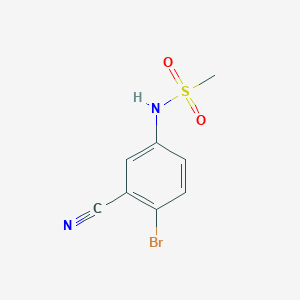
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
